molecular formula C11H14O6 B12850377 (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol

(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol

Cat. No.: B12850377
M. Wt: 242.22 g/mol
InChI Key: AXISTBBMVBSJCY-GWOFURMSSA-N
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Description

(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol is a complex organic compound characterized by its tetrahydrofuran ring structure with multiple hydroxyl groups and a phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the ring.

    Attachment of the Phenoxy Group: This step involves the substitution reaction where a phenoxy group is introduced to the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Scientific Research Applications

(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenoxy substituent play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-methoxyphenoxy)tetrahydrofuran-3,4-diol
  • (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-chlorophenoxy)tetrahydrofuran-3,4-diol

Uniqueness

The uniqueness of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol lies in its specific arrangement of hydroxyl groups and the presence of the phenoxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(2-hydroxyphenoxy)oxolane-3,4-diol

InChI

InChI=1S/C11H14O6/c12-5-8-9(14)10(15)11(17-8)16-7-4-2-1-3-6(7)13/h1-4,8-15H,5H2/t8-,9-,10-,11-/m1/s1

InChI Key

AXISTBBMVBSJCY-GWOFURMSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CC=C(C(=C1)O)OC2C(C(C(O2)CO)O)O

Origin of Product

United States

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